Receptor Selectivity: Relacorilant Lacks Progesterone Receptor Activity, Differentiating it from Mifepristone
Relacorilant demonstrates a critical differentiation from the non-selective GR antagonist mifepristone by showing no affinity for the progesterone receptor (PR) . This lack of antiprogestational activity is a key safety and efficacy distinction for the treatment of Cushing's syndrome, particularly in female patients [1]. In contrast, mifepristone is a potent PR antagonist, carrying a Boxed Warning for pregnancy termination and causing PR-mediated adverse events [2].
| Evidence Dimension | Progesterone Receptor (PR) Binding Affinity / Activity |
|---|---|
| Target Compound Data | No PR activity (no affinity) |
| Comparator Or Baseline | Mifepristone: Potent PR antagonist activity |
| Quantified Difference | Qualitative difference (Presence vs. Absence of activity) |
| Conditions | In vitro receptor binding and functional assays. |
Why This Matters
This differential selectivity profile is the primary driver of relacorilant's improved safety and tolerability, making it the preferred compound for studies where avoiding antiprogestational effects is critical.
- [1] Moraitis A, Custodio JM, Tudor IC. PMON165 Favorable Liver Safety Profile of the Selective Glucocorticoid Receptor Modulator Relacorilant in Healthy and Hepatically Impaired Adults and in Patients with Cushing Syndrome. J Endocr Soc. 2022 Nov 1;6(Suppl_1):A547. View Source
- [2] DailyMed. KORLYM- mifepristone tablet [package insert]. U.S. National Library of Medicine. View Source
